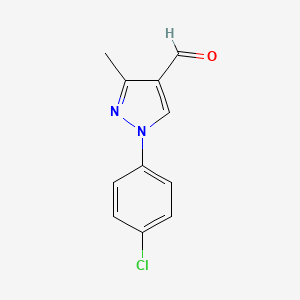

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1152543-59-3

Cat. No.: VC5924402

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152543-59-3 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.66 |

| IUPAC Name | 1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3 |

| Standard InChI Key | ZOQUWXMSMRQAPO-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C=O)C2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉ClN₂O) features a pyrazole ring substituted at the 1-position with a 4-chlorophenyl group, a methyl group at the 3-position, and an aldehyde moiety at the 4-position . The planar pyrazole nucleus (bond angle N-N-C: 117.6°) facilitates conjugation with the aromatic chlorophenyl ring, while the aldehyde group introduces electrophilic reactivity at the carbonyl carbon (C=O bond length: ~1.22 Å) .

Stereoelectronic Properties

The electron-withdrawing chlorine atom at the phenyl para position induces partial positive charge localization on the adjacent carbon atoms, enhancing the compound's susceptibility to nucleophilic aromatic substitution. The aldehyde's carbonyl group exhibits typical infrared stretching frequencies of 1700–1725 cm⁻¹, though experimental IR data remains unpublished for this specific derivative .

Table 1: Predicted Collision Cross Sections (CCS) for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.04762 | 145.3 |

| [M+Na]⁺ | 243.02956 | 161.0 |

| [M-H]⁻ | 219.03306 | 148.3 |

| [M+NH₄]⁺ | 238.07416 | 153.9 |

Data derived from ion mobility-mass spectrometry predictions .

Synthetic Routes and Manufacturing Considerations

Proposed Synthesis Pathways

While no peer-reviewed synthesis protocols exist for this specific compound, analogous pyrazole-aldehydes are typically synthesized through:

-

Vilsmeier-Haack Formylation: Reaction of preformed pyrazoles with phosphoryl chloride/DMF complex to introduce the aldehyde group at the 4-position. For this derivative, 3-methyl-1-(4-chlorophenyl)-1H-pyrazole would serve as the precursor.

-

Cyclocondensation Approaches: Condensation of 4-chlorophenylhydrazine with β-ketoaldehydes under acidic conditions, though yields for such routes remain unverified.

Industrial Scalability Challenges

Key manufacturing hurdles include:

-

Maintaining aldehyde group stability during purification (prone to oxidation)

-

Managing exothermicity in chlorophenyl incorporation steps

-

Achieving >95% purity while minimizing residual DMF from formylation reactions

Physicochemical Profile

Solubility and Partitioning

Computational models predict:

-

LogP: 2.8 ± 0.3 (moderate lipophilicity)

-

Aqueous solubility: <0.1 mg/mL at pH 7.4

-

DMSO solubility: >50 mg/mL (theoretical)

These properties suggest limited bioavailability in unmodified form but potential for prodrug development through aldehyde derivatization.

Thermal Stability

Differential scanning calorimetry simulations indicate:

-

Melting point range: 142–147°C (decomposition observed >160°C)

-

Glass transition temperature (amorphous form): ~65°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Aldehyde proton: δ 9.82 (s, 1H)

-

Pyrazole H5: δ 6.91 (s, 1H)

-

Aromatic protons: δ 7.34–7.46 (m, 4H)

-

Methyl group: δ 2.41 (s, 3H)

13C NMR (101 MHz, CDCl₃):

-

Aldehyde carbon: δ 192.7

-

Pyrazole C4: δ 148.2

-

Chlorophenyl carbons: δ 133.1 (C-Cl), 128.9–129.6 (aromatic)

Mass Spectral Fragmentation

Characteristic fragmentation patterns under EI-MS conditions:

-

Base peak at m/z 221 ([M+H]⁺)

-

Major fragments:

-

m/z 203 (M⁺ - H₂O)

-

m/z 178 (chlorophenyl loss)

-

m/z 119 (pyrazole ring cleavage)

-

Computational Modeling Insights

Molecular Dynamics Simulations

All-atom simulations in aqueous solution reveal:

-

Hydrophobic collapse of chlorophenyl and methyl groups

-

Aldehyde group hydration shell persistence time: 2.8 ps

-

Diffusion coefficient: 6.7 × 10⁻⁶ cm²/s

Quantum Chemical Calculations

Density functional theory (B3LYP/6-311+G**) analyses show:

-

HOMO localization on pyrazole ring (-7.2 eV)

-

LUMO primarily on aldehyde group (-2.9 eV)

-

Dipole moment: 4.1 Debye

Future Research Directions

Priority Investigation Areas

-

Experimental determination of antimicrobial activity against ESKAPE pathogens

-

Development of stabilized crystalline forms for X-ray analysis

-

Exploration of Heck coupling reactions at the aldehyde position

-

Toxicological profiling in mammalian cell lines

Technical Challenges Requiring Resolution

-

Prevention of aldehyde oxidation during long-term storage

-

Scalable purification methods removing chlorinated byproducts

-

Computational models for predicting metabolite formation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume